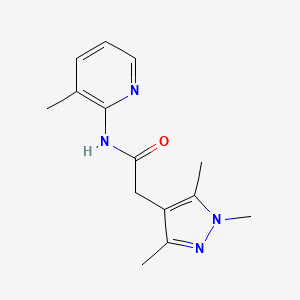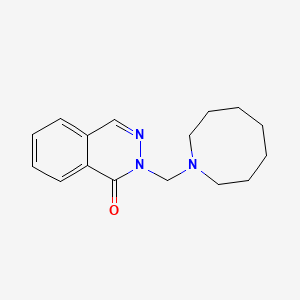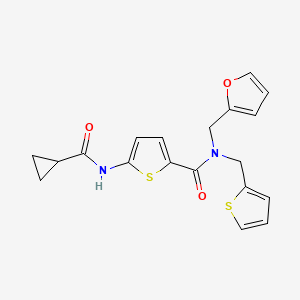
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has garnered attention in scientific research for its potential applications in various fields.
科学研究应用
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. In agriculture, this compound has been investigated for its potential as a plant growth regulator.
作用机制
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in studies investigating this compound as an anti-cancer agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies investigating this compound as a plant growth regulator, it has been shown to promote root growth and enhance plant tolerance to abiotic stress.
实验室实验的优点和局限性
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments, such as its relatively simple synthesis method and its ability to inhibit enzymes involved in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several potential future directions for research involving N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. For example, further studies could investigate its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. Additionally, further studies could investigate its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. Finally, further studies could investigate its potential as a plant growth regulator and its ability to enhance plant tolerance to abiotic stress.
合成方法
The synthesis of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 3-methylpyridine-2-carboxylic acid and 1,3,5-trimethylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with ammonia to yield this compound. The yield of the synthesis process is reported to be around 70%.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-15-14(9)16-13(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXJOKAMIGZMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)


![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)